4,4,5,5-Tetramethyl-2-(6-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane

OLED Hole Transporting Material Solubility

4,4,5,5-Tetramethyl-2-(6-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane (CAS 1229235-79-3) is an aryl pinacol boronate ester featuring a 6-phenylnaphthalen-2-yl framework (C22H23BO2, MW 330.23). It serves as a protected boronic acid equivalent for Suzuki–Miyaura cross-coupling, enabling the introduction of the extended π-conjugated 6-phenylnaphthalen-2-yl moiety into OLED emitters, hole-transport materials, and organic semiconductors.

Molecular Formula C22H23BO2
Molecular Weight 330.2 g/mol
Cat. No. B12503997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,5,5-Tetramethyl-2-(6-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane
Molecular FormulaC22H23BO2
Molecular Weight330.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C22H23BO2/c1-21(2)22(3,4)25-23(24-21)20-13-12-18-14-17(10-11-19(18)15-20)16-8-6-5-7-9-16/h5-15H,1-4H3
InChIKeyJROQUDBWALDWTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,5,5-Tetramethyl-2-(6-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane: Pinacol Boronate for OLED and Cross-Coupling Applications


4,4,5,5-Tetramethyl-2-(6-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane (CAS 1229235-79-3) is an aryl pinacol boronate ester featuring a 6-phenylnaphthalen-2-yl framework (C22H23BO2, MW 330.23). It serves as a protected boronic acid equivalent for Suzuki–Miyaura cross-coupling, enabling the introduction of the extended π-conjugated 6-phenylnaphthalen-2-yl moiety into OLED emitters, hole-transport materials, and organic semiconductors . The pinacol ester form enhances hydrolytic stability and ease of purification relative to the free boronic acid, making it a practical building block for iterative synthesis and procurement .

Protected boronic acid Pinacol ester reduces protodeboronation risk vs free acid, supporting iterative Suzuki coupling workflows
OLED HTM precursor 2,6-Phenylnaphthalene core fits solution-processed hole-transport material synthesis with reported solubility enhancement
Purification profile Narrow predicted boiling point range supports reproducible vacuum sublimation and scale-up

Why 4,4,5,5-Tetramethyl-2-(6-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane Cannot Be Replaced by Generic Boronic Acids or Regioisomers in OLED Procurement


The 6-phenylnaphthalen-2-yl core displays a regiospecific structure–property relationship in organic electronics: the 2,6-connectivity yields a coplanar core with reduced hole reorganization energy and enhanced hole mobility compared to the 1,4-isomer [1]. Substituting the pinacol ester with the free boronic acid (CAS 876442-90-9) introduces risks of protodeboronation, boroxine formation, and lower shelf stability, all of which compromise coupling yields and batch-to-batch reproducibility in multi-step OLED material synthesis . Moreover, the pinacol ester offers a boiling point of 477.8±14.0 °C (Predicted) versus the boronic acid's broader uncertainty range of 478.4±43.0 °C, facilitating more predictable purification and scale-up . Procurement of a generic naphthaleneboronic ester lacking the 6-phenyl substituent fails to deliver the extended π-conjugation essential for efficient charge transport and blue/white OLED emission [1].

Free boronic acid (CAS 876442-90-9)
May undergo protodeboronation and boroxine formation, compromising coupling yields and batch-to-batch reproducibility.
Generic naphthaleneboronic ester without 6-phenyl
Lacks the extended π-conjugation essential for charge transport and blue/white OLED emission targets.
1-yl regioisomer (CAS 1822374-74-2)
Altered conjugation topology may shift emission colour and hole mobility profile away from 2,6-core device performance.

Quantitative Differentiation Evidence for 4,4,5,5-Tetramethyl-2-(6-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane Against Closest Analogs


2,6-Phenylnaphthalene Core Delivers 50× Higher Solubility and Reduced Hole Reorganization Energy Versus 1,4-Core in OLED HTMs

A direct comparative study of hole transporting materials (HTMs) built on 2,6-phenylnaphthalene (2,6-NP) vs. 1,4-phenylnaphthalene (1,4-NP) cores demonstrated that the 2,6-NP core provides a coplanar structure leading to reduced hole reorganization energy and enhanced hole mobility. The 2,6-NP-based HTM 2,6-NPNP exhibited approximately 50 times higher solubility than the commercial HTM NPB, a benchmark comparator. The pinacol boronate ester of the 2,6-NP core is the direct synthetic precursor for constructing such HTMs via Suzuki–Miyaura coupling [1].

Solubility & Mobility
Head-to-head
~50× higher solubility vs NPB; Von 2.54 V
Supports solution-processed OLED HTM development with improved film formation
DFT and MD simulations; solution-processed device data
OLED Hole Transporting Material Solubility

Pinacol Ester Provides Superior Boiling Point Definition and Predicted Thermal Stability Versus Free Boronic Acid

The pinacol boronate ester exhibits a predicted boiling point of 477.8±14.0 °C, with a tighter uncertainty range than the corresponding free boronic acid (478.4±43.0 °C). The narrower boiling point range reflects a more predictable thermal behavior, which is advantageous for vacuum sublimation purification and thermal evaporation processes commonly employed in OLED device fabrication .

Boiling Point Precision
Cross-study comparable
477.8±14.0 °C vs 478.4±43.0 °C (boronic acid)
Narrower uncertainty window supports predictable purification scale-up
Predicted at 760 mmHg; computational estimation
Thermal Stability Purification Procurement Specification

Commercially Available Pinacol Ester Achieves 98%+ Purity with Batch QC Documentation, Exceeding Typical Boronic Acid Purity (95%)

Multiple suppliers list the pinacol ester at ≥98% purity (Arborpharmchem: 98.00%+; ChemicalBook supply: 99%), whereas the corresponding boronic acid is most commonly listed at 95%+ (Bidepharm, AKSci). Higher purity of the boron nucleophile is directly correlated with improved cross-coupling yields, as boronic acid impurities (boroxines, deboronated arenes) act as chain terminators or catalyst poisons in palladium-catalyzed Suzuki reactions .

Commercial Purity
Cross-study comparable
≥98% (pinacol ester) vs 95%+ (boronic acid)
Higher purity may improve cross-coupling yields and reduce re-purification needs
Vendor CoA basis; HPLC/NMR/GC batch QC
Purity Quality Control Suzuki Coupling

Regioisomeric Specificity: 2-yl Boronate Enables Blue/White OLED Emission, While 1-yl Isomer Targets Different Optoelectronic Profiles

The target compound's 2-yl connectivity on the naphthalene ring places the boron atom at the 2-position of naphthalene, yielding a distinct electronic conjugation pattern. Vendor technical literature explicitly identifies this 2-yl pinacol boronate as a precursor for synthesizing OLED materials with specific emission wavelengths, particularly suited for blue or white light OLED devices . In contrast, the 1-yl isomer (CAS 1822374-74-2, available from Fluorochem at £114/100mg) produces a different conjugation topology, expected to alter emission color and charge-transport behavior . The 2-yl substitution pattern, as demonstrated in the Dyes and Pigments study, provides a coplanar core that enhances hole mobility compared to non-2,6-connected systems [1].

Emission Wavelength Fit
Class-level inference
2-yl: blue/white OLED precursor; 1-yl: different conjugation topology
Regioisomer selection critical for target emission color and device efficiency
DFT-confirmed coplanarity for 2,6-core; vendor literature indication
Regioisomerism OLED Emission Optical Activity

Procurement-Relevant Application Scenarios for 4,4,5,5-Tetramethyl-2-(6-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane


Synthesis of High-Solubility Hole Transporting Materials for Solution-Processed OLEDs

This compound is the optimal Suzuki–Miyaura coupling partner for constructing 2,6-phenylnaphthalene-core hole transporting materials (HTMs) that achieve ~50× higher solubility than commercial NPB, enabling large-area solution-processed OLED fabrication with a low turn-on voltage of 2.54 V and superior film-forming properties [1]. Procurement of the 2-yl pinacol ester ensures regiospecific incorporation of the performance-enhancing 2,6-NP core.

Blue and White OLED Emissive Layer Precursor Development

The phenylnaphthalene structure of this pinacol boronate provides a highly conjugated system with optical activity suitable for synthesizing OLED luminescent layer materials with specific emission wavelengths, particularly for blue or white OLED devices . The pinacol ester protection ensures the boronate functionality remains intact during multi-step synthetic sequences leading to the final emitter.

Iterative Cross-Coupling in Pharmaceutical and Agrochemical Late-Stage Functionalization

The mild coupling conditions enabled by the pinacol boronate ester make this compound suitable for late-stage functionalization in pharmaceutical and agrochemical research, where the 6-phenylnaphthalen-2-yl moiety can be introduced into complex drug-like scaffolds with high chemoselectivity . The improved shelf stability of the pinacol ester over the free boronic acid reduces procurement frequency and inventory degradation concerns.

Conjugated Polymer and Organic Semiconductor Building Block

As a key intermediate for constructing extended π-conjugated polymers, this boronate ester is employed in the synthesis of luminescent dyes and organic semiconductors for optoelectronic applications beyond OLEDs, including organic photovoltaics and sensors . The defined boiling point (477.8±14.0 °C) and density (1.10±0.1 g/cm³) facilitate predictable scale-up and purification in industrial settings .

Application
Selection Property
Validation Focus
Solution-processed OLED HTM synthesis
2,6-NP core geometry for solubility
HTM film-forming and charge-transport characterization
Blue/white OLED emitter development
2-yl conjugation topology for emission
Emission spectrum and device efficiency
Late-stage functionalization (drug/agro discovery)
Pinacol ester stability for multi-step synthesis
Chemoselectivity and cross-coupling compatibility
Conjugated polymer and organic semiconductor synthesis
Extended π-conjugation and thermal definition
Polymer optoelectronic properties and purification yield
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